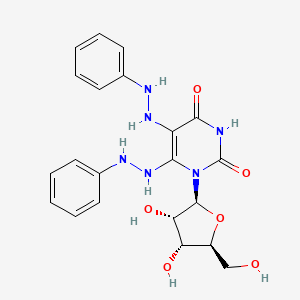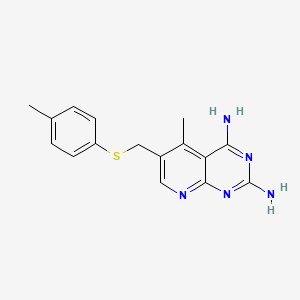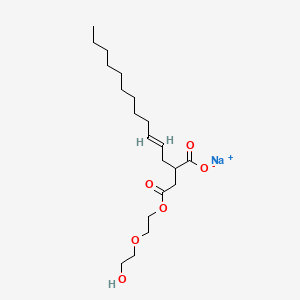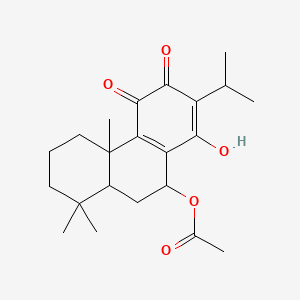
(R)-(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and an oxoethanaminium chloride moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting intermediate is then treated with an amine to form the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amines or thiol derivatives
Scientific Research Applications
(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpyruvate: Shares the hydroxyphenyl group but differs in its overall structure and reactivity.
N-(4-Hydroxyphenyl)acetamide: Similar in having a hydroxyphenyl group but has different functional groups affecting its chemical behavior.
Uniqueness
(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and biological interactions. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
51431-08-4 |
|---|---|
Molecular Formula |
C8H9Cl2NO2 |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-hydroxyphenyl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-8(12)7(10)5-1-3-6(11)4-2-5;/h1-4,7,11H,10H2;1H/t7-;/m1./s1 |
InChI Key |
MRFJAULKKHVIGF-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)Cl)N)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)Cl)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


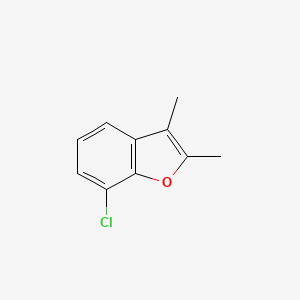
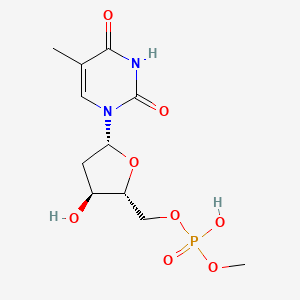
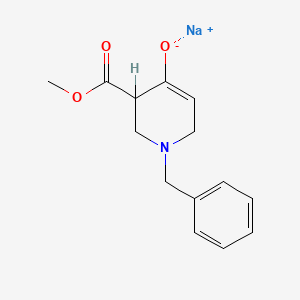

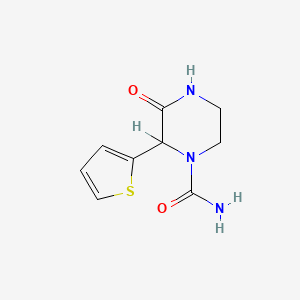
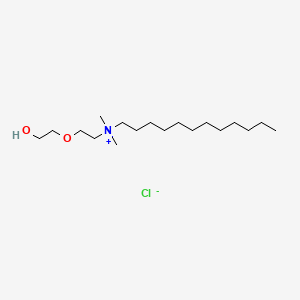

![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
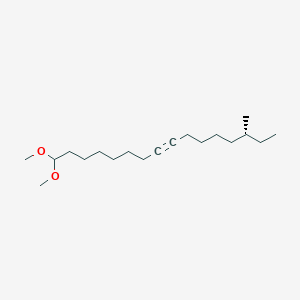
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
